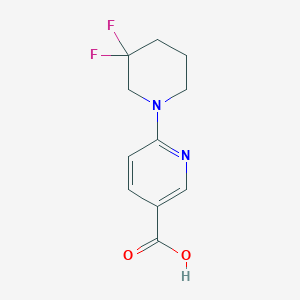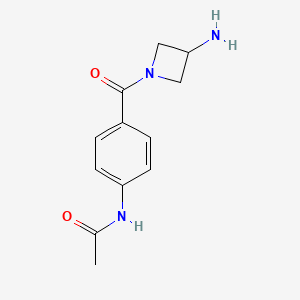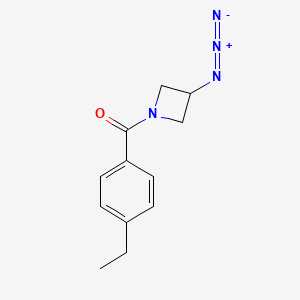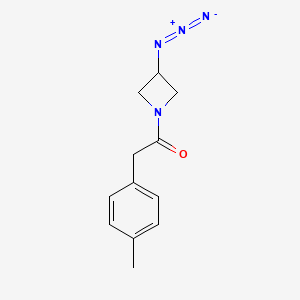
2-(4-(Difluoromethyl)piperidin-1-yl)butanoic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Enzyme Inhibition and Drug Development : One study discussed the synthesis and evaluation of piperazine derivatives, including those with structures related to 2-(4-(Difluoromethyl)piperidin-1-yl)butanoic acid, as non-selective inhibitors of acetyl-CoA carboxylase (ACC) 1 and 2. These compounds showed potential in inhibiting fatty acid synthesis, which could be relevant in drug development for conditions like obesity and diabetes (Chonan et al., 2011).
Chemoenzymatic Synthesis : Another study explored the enantioselectivities of lipase-catalyzed reactions with methyl esters of piperidine derivatives. This research is significant in the context of creating enantiopure compounds, which have applications in pharmaceuticals and fine chemicals (Liljeblad et al., 2007).
Impurity Analysis in Pharmaceuticals : In the pharmaceutical industry, identifying and characterizing impurities is crucial. A study focused on isolating and identifying novel impurities in the anti-diabetic drug Repaglinide, some of which were related to piperidine structures. This research contributes to the quality control and safety assessment of pharmaceuticals (Kancherla et al., 2018).
Anticonvulsant and Antinociceptive Properties : Research into new hybrid molecules derived from piperidine-based butanoic acids has shown potential for anticonvulsant and antinociceptive activities. This area of study is significant for the development of new treatments for epilepsy and pain management (Kamiński et al., 2016).
Corrosion Inhibition : A study on piperidine derivatives examined their use as corrosion inhibitors for iron. This research is relevant in materials science and engineering, where preventing corrosion is a key concern (Kaya et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(difluoromethyl)piperidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-2-8(10(14)15)13-5-3-7(4-6-13)9(11)12/h7-9H,2-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEMBPMUKRBEPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(CC1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Difluoromethyl)piperidin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















